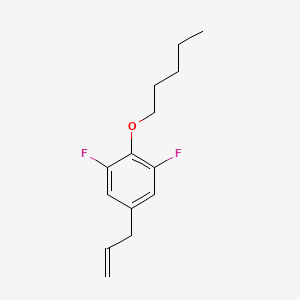

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene

Description

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene (CAS: 1443310-76-6) is a fluorinated aromatic compound characterized by an allyl group at the 5-position, fluorine atoms at the 1- and 3-positions, and a pentyloxy chain at the 2-position of the benzene ring. Its InChIKey (AHICNPPQYPGAOX-UHFFFAOYSA-N) confirms its structural identity . The compound is primarily used in pharmaceutical and materials science research due to its unique electronic and steric properties, influenced by fluorine’s electronegativity and the pentyloxy chain’s hydrophobicity.

Properties

IUPAC Name |

1,3-difluoro-2-pentoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c1-3-5-6-8-17-14-12(15)9-11(7-4-2)10-13(14)16/h4,9-10H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQRMCXGYFUOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)CC=C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and pentyloxy derivatives.

Allylation: The introduction of the allyl group can be achieved through a palladium-catalyzed allylation reaction. This involves the use of allyl halides and a palladium catalyst under mild conditions.

Pentyloxy Substitution: The pentyloxy group is introduced via a nucleophilic substitution reaction, where a pentyloxy halide reacts with the difluorobenzene derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can target the allyl group, converting it to saturated hydrocarbons.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The allyl and pentyloxy groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine, Alkoxy Chains, and Functional Groups

5-Ethynyl-1,3-difluoro-2-(trifluoromethoxy)benzene

- Structure : Ethynyl group (C≡CH) at the 5-position, trifluoromethoxy (-OCF₃) at the 2-position.

- Synthesis : Distilled under reduced pressure (b.p. 90–92°C at 150 mmHg) with a 70% yield. Spectral data include MS (m/z: 222 [M⁺]) and distinct NMR signals (δ 3.06 ppm for -C≡CH) .

- Comparison : The trifluoromethoxy group enhances electron-withdrawing effects compared to the pentyloxy chain in the target compound. This increases polarity but reduces hydrophobicity.

5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene

- Structure : Bromine at the 5-position, branched 3-methylpentyl chain at the 2-position.

- Synthesis : Hydrogenation of a propenyl precursor using polyvinyl chloride as a catalyst .

- Comparison : Bromine’s bulkiness and electronegativity alter reactivity in cross-coupling reactions compared to the allyl group. The branched alkyl chain may hinder crystallization relative to the linear pentyloxy group.

Safrole (5-Allyl-1,3-benzodioxole)

- Structure : Benzodioxole ring (1,3-methylenedioxy) instead of fluorine and pentyloxy groups.

- Properties : Boiling point 235–237°C, density 1.100 g/cm³, insoluble in water but miscible with organic solvents .

- Comparison : The benzodioxole ring increases metabolic stability but reduces fluorophilic interactions. Safrole’s lack of fluorine atoms results in lower lipophilicity than the target compound.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene | C₁₄H₁₆F₂O | 256.28 | Not reported | Likely hydrophobic (pentyloxy) |

| 5-Ethynyl-1,3-difluoro-2-(trifluoromethoxy)benzene | C₉H₄F₅O | 222.12 | 90–92 (at 150 mmHg) | Moderate polarity (OCF₃) |

| Safrole | C₁₀H₁₀O₂ | 162.18 | 235–237 | Insoluble in water |

- Key Trends :

- Fluorinated compounds exhibit higher molecular weights and altered solubilities.

- Alkoxy chain length (e.g., pentyloxy vs. trifluoromethoxy) significantly impacts hydrophobicity and boiling points.

Biological Activity

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of fluorine atoms and an allyl group, suggests potential biological activities that warrant investigation. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H15F2O, and its IUPAC name reflects its structural features. The presence of difluoro and pentyloxy groups may influence its solubility, reactivity, and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F2O |

| Molecular Weight | 236.26 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Preliminary studies indicate that compounds with similar structural features often exhibit antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Research has shown that fluorinated compounds can enhance antioxidant activity due to their electron-withdrawing nature, which stabilizes radical intermediates.

Enzyme Inhibition

One significant area of interest is the inhibition of specific enzymes associated with disease pathways. For instance, tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation and melanoma. Compounds structurally related to this compound have shown promise as tyrosinase inhibitors in various assays.

- Tyrosinase Inhibition :

Antimicrobial Activity

Research into related compounds suggests potential antimicrobial properties. The presence of an alkoxy group can enhance membrane permeability, allowing for better interaction with microbial cells. Studies have reported that certain benzene derivatives exhibit significant antibacterial activity against various strains.

Study on Tyrosinase Inhibition

In a recent study focusing on derivatives of benzene compounds, several were tested for their ability to inhibit mushroom tyrosinase. Among these, a compound structurally similar to this compound showed promising results with an IC50 value comparable to established inhibitors like kojic acid . The study utilized spectrophotometric methods to quantify enzyme activity reduction.

Antioxidant Evaluation

Another investigation evaluated the antioxidant capacity of fluorinated benzene derivatives using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations when treated with these compounds, suggesting their potential as therapeutic agents in oxidative stress-related conditions.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : Binding affinity to enzymes such as tyrosinase can lead to competitive inhibition.

- Radical Scavenging : The electron-withdrawing fluorine atoms may stabilize radical species formed during oxidative reactions.

- Membrane Disruption : The hydrophobic pentyloxy chain may facilitate interactions with lipid membranes, enhancing antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.